2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a dioxolo ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the tosyl group. The final step involves the acylation of the amine group with p-tolyl acetic acid.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors.
Acylation: The final step involves the acylation of the amine group with p-tolyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the tosyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The tosyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinolone antibiotic with a similar quinoline core but different functional groups.
Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another compound with a dioxolo ring and quinoline core, but different substituents.
Uniqueness
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide is unique due to the combination of its quinoline core, dioxolo ring, and tosyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-3-7-18(8-4-16)27-25(29)14-28-13-24(35(31,32)19-9-5-17(2)6-10-19)26(30)20-11-22-23(12-21(20)28)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCHOLUSLSRONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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